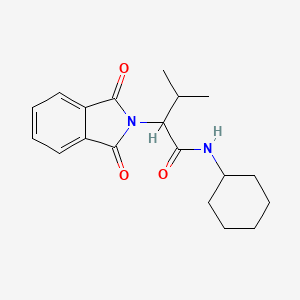
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide, commonly known as CDIM8, is a small molecule that has gained attention in recent years for its potential therapeutic applications. CDIM8 belongs to the class of compounds known as indolylmaleimides, which have been shown to have anticancer, anti-inflammatory, and antiviral activities.
作用机制
The mechanism of action of CDIM8 is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a key role in cell signaling and regulation. CDIM8 has been shown to inhibit the activity of PKC by binding to the enzyme and preventing its activation. This inhibition of PKC activity is believed to be responsible for many of the observed effects of CDIM8, including its anticancer, anti-inflammatory, and antiviral properties.
Biochemical and Physiological Effects
CDIM8 has been shown to have a number of biochemical and physiological effects. In cancer cells, CDIM8 has been shown to induce apoptosis, or programmed cell death, which is believed to be responsible for its anticancer properties. CDIM8 has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, CDIM8 has been shown to inhibit viral replication by interfering with the viral life cycle.
实验室实验的优点和局限性
CDIM8 has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to have a wide range of potential therapeutic applications, making it a promising candidate for further study. However, there are also some limitations to using CDIM8 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. Additionally, CDIM8 may have limited bioavailability and may require modifications to improve its pharmacokinetic properties.
未来方向
There are several future directions for the study of CDIM8. One area of interest is the development of CDIM8 analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of CDIM8 and its effects on other signaling pathways. Additionally, CDIM8 may have potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders, which warrant further investigation. Overall, CDIM8 is a promising compound with a wide range of potential therapeutic applications that deserves further study.
合成方法
The synthesis of CDIM8 involves a multistep process that begins with the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexylideneacetoacetate. This compound is then reacted with hydrazine hydrate to form 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester. The final step involves the reaction of 2-cyclohexylidenehydrazinecarboxylic acid ethyl ester with 3-methyl-2-butanone in the presence of acetic anhydride to form CDIM8.
科学研究应用
CDIM8 has been shown to have a wide range of potential therapeutic applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CDIM8 has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CDIM8 has been studied for its antiviral properties and has been shown to inhibit the replication of several viruses, including HIV-1 and influenza virus.
属性
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h6-7,10-13,16H,3-5,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSXVHIGQYKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


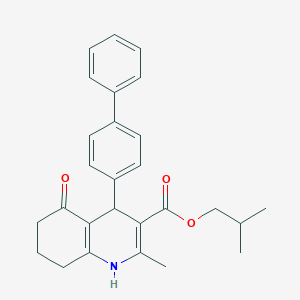
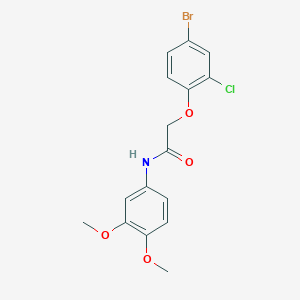
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
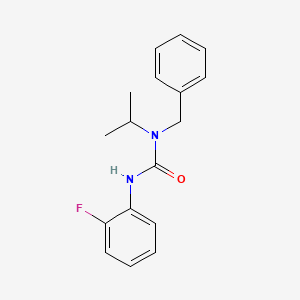
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
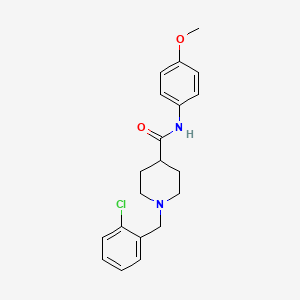
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)